

# TL-895: A Deep Dive into its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TL-895** is a potent, orally bioavailable, and highly selective irreversible tyrosine kinase inhibitor that has demonstrated significant therapeutic potential in various hematological malignancies and inflammatory conditions.[1][2] This technical guide provides an in-depth analysis of the signaling pathways modulated by **TL-895**, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

## Core Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

**TL-895** exerts its primary effect by irreversibly binding to and inhibiting Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[3][4] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.

## Quantitative Analysis of TL-895 Kinase Inhibition

The potency and selectivity of **TL-895** have been characterized through various in vitro kinase assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of **TL-895** against BTK and other kinases.



| Kinase | IC50 (nM) | Ki (nM) | Reference |
|--------|-----------|---------|-----------|
| втк    | 1.5       | 11.9    | [3]       |
| ВМХ    | 1.6       | -       | [5]       |
| BLK    | 10-39     | -       | [5]       |
| TEC    | 10-39     | -       | [5]       |
| TXK    | 10-39     | -       | [5]       |
| ERBB4  | 10-39     | -       | [5]       |

## **Affected Signaling Pathways**

Beyond its direct inhibition of BTK, **TL-895** has been shown to modulate several interconnected signaling pathways that are pivotal in the pathogenesis of various diseases.

## **B-Cell Receptor (BCR) Signaling Pathway**

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL), constitutive activation of the BCR pathway is a key driver of disease progression. **TL-895** effectively abrogates this signaling cascade.

#### **Experimental Data:**

- **TL-895** inhibits BTK auto-phosphorylation at the Y223 phosphorylation site with an IC50 of 1-10 nM.[4]
- It reduces the expression of the activation marker CD69 on B-cells stimulated by BCR engagement.[6]

Signaling Pathway Diagram:

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. P1005: EFFECT OF TL-895, A NOVEL BRUTON'S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibitor TL-895 inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TL-895 for Myelofibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 |
  Power | Power [withpower.com]
- 5. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TL-895: A Deep Dive into its Impact on Cellular Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8197429#investigating-the-signaling-pathways-affected-by-tl-895]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com